N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-21(2)16(15-13-25-18-10-6-4-8-14(15)18)12-20-26(22,23)19-11-7-5-9-17(19)24-3/h4-11,13,16,20H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMDCGNIGDVHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1OC)C2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by its complex structure, which includes a benzothiophene moiety, a dimethylaminoethyl side chain, and a methoxybenzenesulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies detailing its pharmacological effects remain limited.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 344.43 g/mol. The structural features suggest potential interactions with various biological targets, akin to other sulfonamide derivatives, which are known for their diverse therapeutic applications.
Summary of Biological Activities
While specific studies on the biological activity of this compound are scarce, insights can be drawn from related compounds and general sulfonamide properties:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the sulfonamide group in this compound suggests it may exhibit similar antimicrobial activities, potentially inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
- Anticancer Potential : Compounds with benzothiophene structures have been explored for their anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. Although specific data on this compound is lacking, its structural analogs have demonstrated significant activity against tumor cells.
- Neuroprotective Effects : Some studies indicate that benzothiophene derivatives may possess neuroprotective properties. For example, compounds that share structural similarities with this sulfonamide have been investigated for their ability to protect neuronal cells under stress conditions.
Research Findings and Case Studies
Due to the limited direct research on this compound, we can reference findings from related compounds to hypothesize its potential biological activities:
Preparation Methods
Reductive Amination Method
Reagents :
- Benzo[b]thiophen-3-ylacetaldehyde
- Dimethylamine hydrochloride
- NaBH₃CN (reducing agent)
Procedure :
- Condensation of aldehyde with dimethylamine in methanol at 25°C for 12 hours.
- Reduction with NaBH₃CN at 0°C for 2 hours.
- Neutralization with aqueous NH₄Cl and extraction with ethyl acetate.
Yield : 68–74%.
Alkylation Method
Reagents :
- 3-(Bromomethyl)benzo[b]thiophene
- N,N-Dimethylethylenediamine
Procedure :
- Reaction in anhydrous THF with K₂CO₃ at 60°C for 8 hours.
- Filtration and solvent evaporation.
- Purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 62–65%.
Sulfonamide Formation
Coupling the 2-methoxybenzenesulfonyl group to the amine intermediate is achieved through sulfonylation.
Chlorosulfonation-Amination Sequence
Reagents :
- 2-Methoxybenzenesulfonyl chloride
- Intermediate amine (from Step 3)
- Dichloromethane (DCM)
Procedure :
- Dissolve amine intermediate (1 equiv) in DCM at −10°C.
- Add 2-methoxybenzenesulfonyl chloride (1.2 equiv) dropwise.
- Stir for 4 hours at 0°C, then quench with 25% aqueous NH₃.
- Extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 89–96% (crude), 82–87% after recrystallization.
Direct Sulfonation
Reagents :
- 2-Methoxybenzenesulfonic acid
- EDCI (coupling agent)
Procedure :
- Activate sulfonic acid with EDCI in DMF at 0°C for 30 minutes.
- Add amine intermediate and stir at 25°C for 12 hours.
- Extract with ethyl acetate and purify via column chromatography.
Yield : 75–80%.
Purification and Optical Purity Control
Final product purity is ensured through recrystallization and chromatographic methods:
Recrystallization :
- Solvent: Acetone/water (4:1)
- Temperature: Reflux followed by cooling to 0°C
- Diastereomer content : <0.4% by GC analysis
Chromatography :
- Stationary phase: Silica gel (230–400 mesh)
- Mobile phase: Dichloromethane:methanol (95:5)
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Method 1’s superior yield stems from avoiding intermediate isolations and employing high-efficiency chlorosulfonation.
Reaction Optimization Insights
- Solvent selection : Dichloromethane outperforms THF in sulfonylation due to better chloride solubility.
- Temperature : Maintaining −10°C during sulfonyl chloride addition minimizes byproduct formation.
- Catalysts : PtO₂ in hydrogenation steps enhances reaction rates but requires careful filtration to prevent metal contamination.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as benzo[b]thiophene derivatives. Critical steps include nucleophilic substitution of the sulfonamide group and coupling of the dimethylaminoethyl moiety. Reaction conditions require inert atmospheres (e.g., nitrogen), controlled temperatures (0–80°C), and solvents like dichloromethane or dimethylformamide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Benzo[b]thiophen-3-yl bromide, K₂CO₃, DMF, 60°C | Bromination |
| 2 | 2-Dimethylaminoethylamine, Pd(OAc)₂, DCM | Coupling |
| 3 | 2-Methoxybenzenesulfonyl chloride, TEA, 0°C | Sulfonylation |
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.8–6.8 ppm for aromatic protons, δ 3.2 ppm for dimethylamino groups) and HRMS (exact mass matching ±2 ppm). HPLC (C18 column, 80:20 MeOH/H₂O) ensures purity (>98%). X-ray crystallography (if crystalline) resolves stereoelectronic features, such as sulfonamide-thiophene dihedral angles .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens suggest activity against serotonin receptors (5-HT₃/5-HT₆) due to structural similarity to arylpiperazine derivatives. Assays include radioligand binding (IC₅₀ values in μM range) and functional cAMP assays. Dose-response curves (0.1–100 μM) are analyzed using GraphPad Prism .
Advanced Research Questions
Q. How can synthetic yields be optimized for the dimethylaminoethyl-thiophene coupling step?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Pd(OAc)₂ vs. Pd(PPh₃)₄ (latter improves coupling efficiency by 15–20%).
- Solvent effects : Switching from DCM to THF reduces side-product formation.
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes decomposition.
Yields increase from 45% to 72% under optimized conditions .
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell type, receptor isoform). Standardization steps:
- Use HEK-293 cells stably transfected with human 5-HT₃A receptors.
- Validate via patch-clamp electrophysiology to measure ion channel blockade.
- Cross-validate with molecular docking (AutoDock Vina) to compare binding poses across receptor subtypes .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Deuterium incorporation at metabolically labile sites (e.g., benzylic positions).
- Prodrug modification : Esterification of the sulfonamide group to improve oral bioavailability.
- Microsomal stability assays (rat/human liver microsomes) quantify half-life improvements (e.g., from 1.2 h to 4.5 h) .
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- DFT calculations (Gaussian 09) reveal electron-withdrawing effects of the sulfonamide group, increasing electrophilicity at the thiophene ring.
- Hammett σ values correlate substituent effects (e.g., methoxy groups: σ = −0.27) with reaction rates in SNAr substitutions .
Q. What advanced analytical techniques characterize its supramolecular interactions?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized receptors.
- Fluorescence anisotropy : Quantifies protein-ligand binding affinity (Kd < 10 nM achievable).
- Cryo-EM : Resolves binding modes in membrane-bound receptors at 3–4 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
